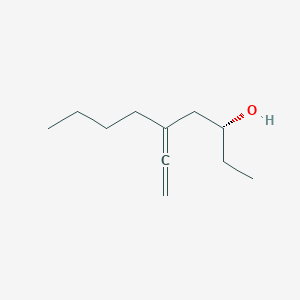![molecular formula C15H14ClNS B14228172 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride CAS No. 823198-89-6](/img/structure/B14228172.png)
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride is a chemical compound with the molecular formula C15H14ClNS. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ethynyl group attached to a 3-methylsulfanylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the ethynyl group or other functional groups.
Substitution: The pyridine ring and phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.
Applications De Recherche Scientifique
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine: The base compound without the hydrochloride salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrobromide: A similar compound with a different halide salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydroiodide: Another variant with a different halide salt.
Uniqueness
The hydrochloride salt form of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine is unique due to its specific physicochemical properties, such as solubility and stability, which can influence its reactivity and applications in research and industry.
Propriétés
Numéro CAS |
823198-89-6 |
|---|---|
Formule moléculaire |
C15H14ClNS |
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
2-methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride |
InChI |
InChI=1S/C15H13NS.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H |
Clé InChI |
ZVWHXBYHTKFFOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)SC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
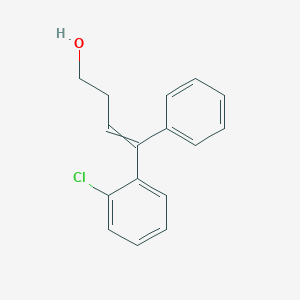

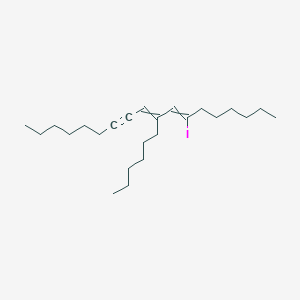
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
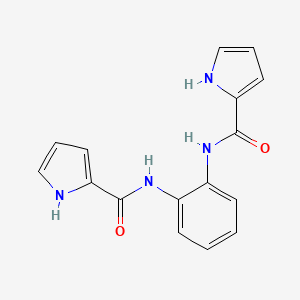
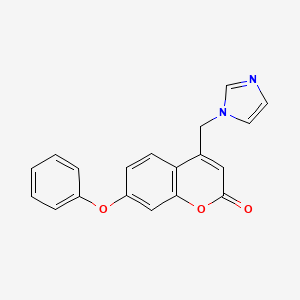
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
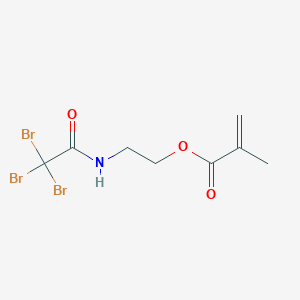
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
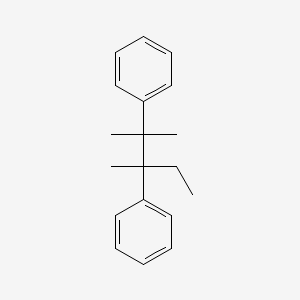
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
